2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine
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Overview
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine is an organic compound that features a unique structure combining a dihydrobenzo dioxin ring with a pyridine ring
Preparation Methods
The synthesis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine typically involves multiple steps:
Starting Material: The synthesis often begins with 2,3-dihydroxybenzoic acid.
Alkylation: The phenolic hydroxyl groups are alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: This step involves the rearrangement of the azide to form an isocyanate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Chemical Reactions Analysis
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Major Products: The major products depend on the type of reaction, such as oxides from oxidation, reduced amines from reduction, and substituted pyridines from substitution reactions
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects .
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate specific signaling pathways, potentially leading to therapeutic effects
Comparison with Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine can be compared with similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-3-amine |
InChI |
InChI=1S/C13H12N2O2/c14-10-2-1-5-15-13(10)9-3-4-11-12(8-9)17-7-6-16-11/h1-5,8H,6-7,14H2 |
InChI Key |
SQTRVZFDMHCNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=C(C=CC=N3)N |
Origin of Product |
United States |
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